molecular formula C14H23NO6 B13505595 2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers

2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B13505595
M. Wt: 301.34 g/mol
InChI Key: CQENTPUCJYRNGP-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid, mixture of diastereomers, is a compound that features tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . The compound is notable for its cyclopropane ring, which imparts unique chemical properties due to the ring strain and the presence of Boc groups.

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc groups protect the amine from unwanted reactions, allowing for selective chemical transformations. Upon deprotection, the free amine can participate in further reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(tert-butoxy)carbonyl]-3-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid is unique due to the combination of Boc protection and the cyclopropane ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C14H23NO6

Molecular Weight

301.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H23NO6/c1-13(2,3)20-11(18)8-7(10(16)17)9(8)15-12(19)21-14(4,5)6/h7-9H,1-6H3,(H,15,19)(H,16,17)

InChI Key

CQENTPUCJYRNGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C(C1NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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